molecular formula C16H14FN3O3S B254350 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

Cat. No. B254350
M. Wt: 347.4 g/mol
InChI Key: KXWRCKDVLHXMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPhOx, and it is a member of the butanamide family of compounds. FPhOx has been found to exhibit various biochemical and physiological effects, making it a valuable tool in scientific research.

Mechanism of Action

FPhOx acts as a potent inhibitor of FAAH by binding to the enzyme's active site. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels in the body. The increased levels of endocannabinoids can then lead to various physiological effects, including pain relief, decreased inflammation, and improved immune function.
Biochemical and Physiological Effects:
FPhOx has been found to exhibit various biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of endocannabinoids in the body. This increase in endocannabinoid levels can lead to various physiological effects, including pain relief, decreased inflammation, and improved immune function. FPhOx has also been found to exhibit anti-cancer properties, making it a potential tool in cancer research.

Advantages and Limitations for Lab Experiments

One of the advantages of using FPhOx in lab experiments is its ability to increase endocannabinoid levels in the body. This can lead to various physiological effects, making FPhOx a valuable tool in various areas of scientific research. However, FPhOx also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are various future directions for the use of FPhOx in scientific research. One potential direction is in the study of the endocannabinoid system and its role in various physiological processes. FPhOx could also be used in cancer research to explore its potential anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of FPhOx and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, FPhOx is a valuable tool in scientific research due to its potential applications in various areas. This compound has been found to exhibit various biochemical and physiological effects, making it a potential tool in the study of the endocannabinoid system and cancer research. While there are some limitations to the use of FPhOx, further research is needed to fully understand its mechanism of action and potential applications in scientific research.

Synthesis Methods

The synthesis of FPhOx involves the reaction of 4-fluorophenol with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine in the presence of butanoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.

Scientific Research Applications

FPhOx has been found to have potential applications in various areas of scientific research. One of the most significant applications of FPhOx is in the study of the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function. FPhOx has been found to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, FPhOx can increase the levels of endocannabinoids in the body, leading to various physiological effects.

properties

Product Name

2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide

Molecular Formula

C16H14FN3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide

InChI

InChI=1S/C16H14FN3O3S/c1-2-12(22-11-7-5-10(17)6-8-11)16(21)18-15-14(19-23-20-15)13-4-3-9-24-13/h3-9,12H,2H2,1H3,(H,18,20,21)

InChI Key

KXWRCKDVLHXMPX-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F

Origin of Product

United States

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